molecular formula C32H48O5 B3026798 Ganoderic Acid X CAS No. 112430-64-5

Ganoderic Acid X

Numéro de catalogue: B3026798
Numéro CAS: 112430-64-5
Poids moléculaire: 512.7 g/mol
Clé InChI: YCWGPALSXRBKTM-FKJOTFDOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ganoderic Acid X is typically extracted from the fruiting bodies or mycelium of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-CoA, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, which is further modified to form ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Optimization of growth media, pH, temperature, and nutrient supply are critical factors in maximizing production .

Analyse Des Réactions Chimiques

Biosynthetic Pathway Precursors

GA-X biosynthesis originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into key intermediates :

PrecursorEnzyme InvolvedProduct
Acetyl-CoAHMG-CoA synthase3-Hydroxy-3-methylglutaryl-CoA
3-Hydroxy-3-methylglutaryl-CoAHMG-CoA reductase (HMGR)Mevalonate
MevalonateMevalonate kinaseIsopentenyl pyrophosphate
Farnesyl pyrophosphateSqualene synthase (SQS)Squalene
SqualeneSqualene monooxygenase2,3-Oxidosqualene
2,3-OxidosqualeneLanosterol synthase (LS)Lanosterol

Lanosterol undergoes oxidative modifications by cytochrome P450 enzymes (CYPs) to form GA-X, though the specific CYP isoforms involved remain under investigation .

Enzymatic Modifications

GA-X’s structural complexity arises from post-lanosterol modifications:

Key Reactions Catalyzed by CYPs

  • Hydroxylation : Addition of hydroxyl groups at C-3α, C-15α, and C-26 positions .

  • Acetylation : Acetoxy group formation at C-15α .

  • Oxidation : Introduction of double bonds (e.g., Δ⁷, Δ⁹(11), Δ²⁴) .

For example, CYP512W2 in G. lucidum catalyzes conjugated double bond formation (C7=C8, C9=C11) via carbocation intermediates (Fig. 4g, ).

Metabolic Stability and Derivatives

In vitro studies using rat/human liver microsomes (RLMs/HLMs) reveal GA-X’s metabolic soft spots :

Reaction TypePosition ModifiedMetabolite Identified
ReductionC-3, C-7, C-11, C-15, C-23Dihydroxy derivatives (e.g., 7β,15-dihydroxy)
HydroxylationC-12, C-20, C-28/29Trihydroxy derivatives
GlucuronidationHydroxyl groupsGlucuronide conjugates
SulfationC-7β-OH7β-O-sulfation derivatives

GA-X exhibits rapid phase I metabolism (t₁/₂ = 5–30 min in RLMs/HLMs) and Michaelis-Menten kinetics for reduction (Kₘ = 1–50 μM) .

Interaction with Topoisomerases

GA-X directly inhibits topoisomerases I/IIα via:

  • DNA intercalation : Disruption of DNA-enzyme complexes .

  • Reactive oxygen species (ROS) modulation : Mitochondrial membrane depolarization and caspase-3 activation .

This dual mechanism induces apoptosis in hepatoma (HuH-7) and leukemia (HL-60) cells at IC₅₀ values <10 μM .

Synthetic and Biotechnological Production

Efforts to enhance GA-X yield include:

  • Genetic engineering : Overexpression of HMGR, FPS, and SQS in G. lucidum increases GA-X titers by 43–76% .

  • Substrate induction : Microcrystalline cellulose (MCC) boosts GA-X production by 85% in submerged fermentation .

Structural-Activity Relationships (SAR)

Critical functional groups for bioactivity:

  • C-15α acetoxy : Enhances topoisomerase inhibition .

  • Δ⁷,⁹(11) conjugated double bonds : Facilitates DNA intercalation .

  • C-26 carboxyl : Improves solubility and cellular uptake .

Applications De Recherche Scientifique

Mécanisme D'action

Ganoderic Acid X is part of a larger family of ganoderic acids, which include Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C, among others. Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits .

Comparaison Avec Des Composés Similaires

  • Ganoderic Acid A
  • Ganoderic Acid B
  • Ganoderic Acid C
  • Ganoderic Acid D

Each of these compounds shares a similar biosynthetic pathway but differs in their specific functional groups and biological activities.

Activité Biologique

Ganoderic Acid X (GA-X), a lanostanoid triterpene derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities, particularly in cancer treatment and liver protection. This article reviews the current understanding of GA-X's biological activity, supported by case studies and research findings.

GA-X is structurally similar to other ganoderic acids, which are known for their pharmacological properties. The compound exhibits its biological effects primarily through the inhibition of topoisomerases I and IIa, enzymes crucial for DNA replication and transcription. This inhibition leads to immediate suppression of DNA synthesis in various cancer cell lines, including hepatoma (HuH-7), colorectal carcinoma (HCT-116), and acute promyelocyte leukemia (HL-60) cells .

Mechanisms of Action:

  • Inhibition of Topoisomerases: GA-X inhibits topoisomerase I and IIa, disrupting DNA synthesis .
  • Induction of Apoptosis: It triggers apoptosis through mitochondrial pathways, characterized by the degradation of chromosomal DNA, decreased Bcl-xL levels, mitochondrial membrane disruption, cytochrome c release, and caspase-3 activation .
  • Activation of MAPK Pathways: GA-X activates ERK and JNK mitogen-activated protein kinases, further promoting apoptotic processes .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of GA-X.

Table 1: Summary of Anticancer Effects

Cancer TypeCell LineEffectReference
HepatomaHuH-7Inhibition of DNA synthesis
Colorectal CarcinomaHCT-116Induction of apoptosis
Burkitt’s LymphomaRajiInhibition of cell proliferation
Acute Promyelocyte LeukemiaHL-60Activation of apoptotic pathways

Case Study: Hepatoma Cells
In a study involving HuH-7 cells, GA-X was shown to significantly inhibit cell growth and induce apoptosis. The mechanism involved the activation of caspase pathways and mitochondrial dysfunction, highlighting its potential as a therapeutic agent against liver cancer .

Hepatoprotective Effects

GA-X also exhibits protective effects against liver injuries. Research indicates that it can mitigate oxidative stress and lipid accumulation in liver cells exposed to harmful substances such as alcohol.

Table 2: Hepatoprotective Effects

ParameterEffectReference
Liver IndexSignificant reduction
Serum Lipid ParametersDecreased levels
Oxidative Stress MarkersReduced malondialdehyde levels
Intestinal Microflora CompositionModulation towards beneficial bacteria

Study Findings:
In a model involving alcohol-induced liver injury in mice, GA-X supplementation led to a significant decrease in liver injury markers and improved overall liver function. The intervention altered the gut microbiota composition favorably, suggesting a holistic protective mechanism against liver damage .

Propriétés

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGPALSXRBKTM-FKJOTFDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganoderic Acid X
Reactant of Route 2
Ganoderic Acid X
Reactant of Route 3
Reactant of Route 3
Ganoderic Acid X
Reactant of Route 4
Ganoderic Acid X
Reactant of Route 5
Ganoderic Acid X
Reactant of Route 6
Ganoderic Acid X

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.